molecular formula C7H12O2S B087219 2-(Methylthio)ethyl methacrylate CAS No. 14216-23-0

2-(Methylthio)ethyl methacrylate

Cat. No. B087219
CAS RN: 14216-23-0
M. Wt: 160.24 g/mol
InChI Key: MLGMNVSTCSILMV-UHFFFAOYSA-N
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Description

2-(Methylthio)ethyl methacrylate (MTEMA) is a monomer that has been explored for its unique properties and potential applications in polymer science. Its synthesis and properties offer insights into the development of polymers with specific characteristics, including stimuli responsiveness and self-assembly capabilities.

Synthesis Analysis

The synthesis of MTEMA is pivotal for its application in creating well-defined polymers. MTEMA can be polymerized using photoinduced electron/energy transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization, highlighting its versatility under different conditions, including the presence of air. This process allows the synthesis of polymers with controlled molecular weight and distribution, demonstrating MTEMA's suitability for creating well-defined polymeric structures (Xu et al., 2017).

Molecular Structure Analysis

The molecular structure of methacrylate monomers like MTEMA is crucial for understanding their reactivity and properties. Studies involving X-ray diffraction and spectroscopic analyses provide detailed information on the molecular geometry, bond lengths, and angles, which are essential for designing polymers with desired physical and chemical properties (Karabacak et al., 2008).

Chemical Reactions and Properties

MTEMA's chemical reactivity is notable for its application in polymer science, particularly in the synthesis of block copolymers and its role in polymerization-induced self-assembly (PISA). Its ability to undergo controlled polymerization processes, such as RAFT, and its reactivity towards singlet oxygen highlight its potential for creating advanced polymer architectures with specific functionalities (Xu et al., 2017).

Physical Properties Analysis

The physical properties of polymers derived from MTEMA, such as solubility, thermal sensitivity, and cloud point, are influenced by the polymer's molecular structure and composition. These properties are essential for applications requiring stimuli-responsive materials. The length of the hydrophilic oligo(ethylene glycol) units in the polymer chains, for example, significantly affects the polymer's solubility and thermal behavior (Han et al., 2003).

Chemical Properties Analysis

Chemically, MTEMA-based polymers exhibit interesting behaviors, including responsiveness to environmental stimuli such as light and oxygen. The encapsulated ZnTPP within the polymer matrix and the subsequent rapid oxidation of the thioether group under visible light exposure demonstrate the polymer's potential for applications requiring controlled degradation or responsiveness to specific stimuli (Xu et al., 2017).

Scientific Research Applications

  • Polymerization-Induced Self-Assembly and Stimuli Responsiveness : MTEMA can undergo polymerization-induced self-assembly (PISA) and is useful in creating stimuli-responsive materials. It has been shown that MTEMA, when polymerized using a photoinduced electron/energy transfer-reversible addition-fragmentation chain transfer (PET-RAFT) process, can form well-defined polymers. These polymers can be disassembled rapidly upon exposure to visible light due to the formation of singlet oxygen, which oxidizes the thioether group (Xu et al., 2017).

  • Biocompatible Copolymers : MTEMA and related methacrylates have been used to synthesize biocompatible block copolymers. These polymers have applications in various biomedical fields. For instance, 2-Methacryloyloxyethyl phosphorylcholine (MPC) is used to prepare biocompatible copolymers with clinically proven benefits in biomedical applications (Ma et al., 2003).

  • Thermally Sensitive Water-Soluble Polymethacrylates : Anionic polymerizations of methacrylates, including MTEMA, have been studied for creating thermally sensitive water-soluble polymethacrylates. These polymers exhibit solubility and cloud point changes depending on the length of the hydrophilic oligo(ethylene glycol) unit, demonstrating their potential in temperature-sensitive applications (Han et al., 2003).

  • Chain Transfer Agent in Polymerization : MTEMA has been used as a chain transfer agent in the free radical polymerization of other monomers like methyl methacrylate, styrene, and butyl acrylate. This enables the production of α,ω-difunctional telomers, which are important in creating polymers with specific end-group functionalities (Colombani & Chaumont, 1994).

  • Synthesis of Functionalized Polymers : MTEMA is utilized in the synthesis of functionalized polymers, particularly in Atom Transfer Radical Polymerization (ATRP) processes. This allows for the creation of polymers with controlled molecular weight, low dispersity, and well-defined chain-end functionality, which are crucial in precision polymer synthesis (Góis et al., 2014).

  • Aqueous Solution Properties of Tertiary Amine Methacrylate Polymers : The study of MTEMA-based polymers in aqueous solutions has shown that these polymers can form stable micelles in specific conditions, demonstrating their potential in drug delivery and other biomedical applications (Bütün et al., 2001).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

The future directions of 2-(Methylthio)ethyl methacrylate research could involve further investigation into its photoinduced electron/energy transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization . Additionally, the development and discovery of macromolecular cryoprotectants could be another potential area of research .

properties

IUPAC Name

2-methylsulfanylethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c1-6(2)7(8)9-4-5-10-3/h1,4-5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGMNVSTCSILMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393393
Record name 2-(Methylthio)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)ethyl methacrylate

CAS RN

14216-23-0
Record name 2-(Methylthio)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
179
Citations
S Xu, G Ng, J Xu, RP Kuchel, J Yeow… - ACS Macro Letters, 2017 - ACS Publications
In this communication, we investigate the photoinduced electron/energy transfer–reversible addition–fragmentation chain transfer (PET-RAFT) polymerization of 2-(methylthio)ethyl …
Number of citations: 101 pubs.acs.org
T Ishibe, N Gonzalez-Martinez, PG Georgiou… - ACS polymers …, 2022 - ACS Publications
Conventional cryopreservation solutions rely on the addition of organic solvents such as DMSO or glycerol, but these do not give full recovery for all cell types, and innovative …
Number of citations: 3 pubs.acs.org
Y Matsuura, H Inoue, K Matsukawa - Polymer journal, 2004 - nature.com
Polysilanes have been known as functional polymers with numerous electronic and optical properties such as photo-conductivity, electro-or photo-luminescence, etc., due to the–Ã …
Number of citations: 7 www.nature.com
H Phan, R Cavanagh, D Destouches… - ACS Applied Polymer …, 2022 - ACS Publications
H 2 O 2 -sensitive block copolymer nanoparticles (NPs) composed of a hydrophilic macro-chain transfer agent (macro-CTA) and a hydrophobic thioether-bearing block were prepared …
Number of citations: 8 pubs.acs.org
L BOZZINI - 2019 - politesi.polimi.it
in italiano Nel corso dell’ultimo decennio, sono stati ottenuti promettenti risultati nello studio e nella ricerca di copolimeri a blocchi, trovando un innovativo metodo per poterli creare, …
Number of citations: 0 www.politesi.polimi.it
S Driesche, C Habben, A Bödecker, W Lang… - Proceedings, 2017 - mdpi.com
… of two thiol based adhesion promoter; 2-methylthio ethyl methacrylate (CAS Nr.: 14216-23-0) and … 2-methylthio ethyl methacrylate and silane A174 have the same methacrylate group to …
Number of citations: 10 www.mdpi.com
C Burato, P Centomo, G Pace, M Favaro, L Prati… - Journal of Molecular …, 2005 - Elsevier
Moderately cross-linked co-polymers of N,N-dimethylacrylamide (DMAA), 2-(methylthio)ethyl methacrylate (MTEMA)and N,N′-methylenebisacrylamide proves to be effective …
Number of citations: 72 www.sciencedirect.com
MV Baker, J Lu, TB Issa, P Singh… - Australian journal of …, 2004 - CSIRO Publishing
Random copolymers containing both ferrocene groups and thioether groups were synthesized by free-radical copolymerization of vinylferrocene and 2-(methylthio)ethyl methacrylate, …
Number of citations: 6 www.publish.csiro.au
KG Marra, DDA Kidani, EL Chaikof - Langmuir, 1997 - ACS Publications
A stabilized, phosphatidylcholine-containing polymeric surface was produced by in-situ polymerization on an amphiphilic polymer surface. The phospholipid monomer, 1-palmitoyl-2-[12…
Number of citations: 52 pubs.acs.org
S Hemvasdukij, W Ngeontae… - Journal of applied polymer …, 2011 - Wiley Online Library
Poly[N‐isopropylacrylamide‐co‐[2‐(methylthio)ethyl methacrylate]], poly(NIPA‐co‐MTEMA) gels were prepared by free radical polymerization in aqueous solution. The homogeneous …
Number of citations: 11 onlinelibrary.wiley.com

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